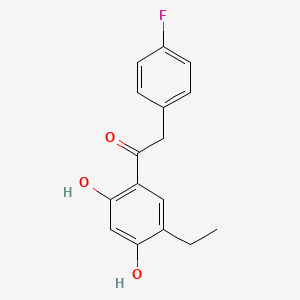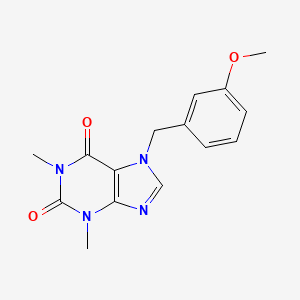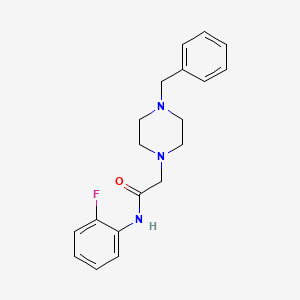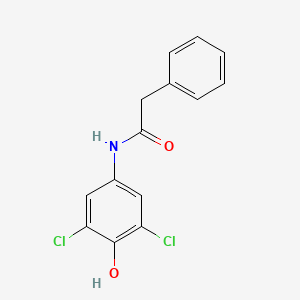
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes. In
Mecanismo De Acción
CPAA exerts its pharmacological effects by inhibiting the activity of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which is involved in the regulation of various cellular processes, including cell cycle progression, apoptosis, and protein synthesis. 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide is a tumor suppressor enzyme, and its inhibition by CPAA leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CPAA has been shown to induce various biochemical and physiological effects in cells and tissues. It induces cell cycle arrest and apoptosis in cancer cells, reduces the accumulation of beta-amyloid peptides in the brain, and improves insulin sensitivity and glucose uptake in cells. CPAA also modulates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in regulating cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages as a research tool, including its potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme, which makes it a valuable tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes. However, CPAA also has certain limitations, including its potential cytotoxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Direcciones Futuras
There are several future directions for research on CPAA, including the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide inhibitors, the identification of novel therapeutic applications for CPAA in various diseases, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, the potential use of CPAA as a research tool for studying the role of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide in various cellular processes warrants further investigation.
Conclusion
In conclusion, CPAA is a potent and selective inhibitor of 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide enzyme that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways that regulate cell growth and survival. CPAA has several advantages as a research tool, but also has certain limitations that need to be carefully evaluated. Future research on CPAA should focus on the development of more potent and selective inhibitors, the identification of novel therapeutic applications, and the elucidation of its molecular mechanisms of action.
Métodos De Síntesis
The synthesis of CPAA involves several steps, including the reaction of 2-chloro-6-fluoroaniline with cyclopentylamine to form 2-chloro-6-fluoro-N-cyclopentylaniline. This intermediate is then reacted with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)-N-cyclopentylacrylamide. The purity of the final product is achieved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
CPAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, CPAA has been shown to reduce the accumulation of toxic beta-amyloid peptides in the brain. In diabetes, CPAA has been shown to improve insulin sensitivity and glucose uptake in cells.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-6-3-7-13(16)11(12)8-9-14(18)17-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJIPNJLPKCCN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-cyclopentylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)



![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)

